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GnetuhaininS

Cat. No.: B13064657
M. Wt: 470.5 g/mol
InChI Key: HHCRXJSIODUTQN-VWEWBFCZSA-N
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Description

Overview of Stilbenoids as Plant-Derived Secondary Metabolites

Stilbenoids are a group of phenolic compounds produced by plants, often in response to environmental stressors such as microbial infections, UV radiation, and injury, thus classifying them as phytoalexins. ucdavis.edu They are characterized by a specific chemical backbone and are synthesized through well-established biochemical pathways. Their presence is noted across various plant families, indicating a broad yet specific distribution in the plant kingdom.

The fundamental structure of all stilbenoids is the stilbene (B7821643) skeleton, which consists of two phenyl rings (C6) linked by an ethylene (B1197577) bridge (C2), forming a C6–C2–C6 unit. encyclopedia.pubisnff-jfb.comnih.gov This core structure, 1,2-diphenylethylene, allows for various substitutions and modifications, leading to a wide array of stilbenoid derivatives. isnff-jfb.com These modifications can include the addition of hydroxyl groups, methoxy (B1213986) groups, and sugars, as well as polymerization to form dimers, trimers, and other oligomers. isnff-jfb.com The ethylene bridge can exist in either a trans or cis configuration, with the trans isomer being the more stable and common form. isnff-jfb.com

Stilbenoids are synthesized in plants via a branch of the phenylpropanoid pathway, which also gives rise to other important secondary metabolites like flavonoids. encyclopedia.pubnih.gov The biosynthesis begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govmdpi.com Following this, p-coumaroyl-CoA is generated. encyclopedia.pub The key enzyme specific to stilbenoid synthesis is stilbene synthase (STS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational stilbenoid, resveratrol (B1683913). nih.govmdpi.comresearchgate.net From resveratrol and other monomeric stilbenes, a variety of more complex stilbenoids, including oligomers, can be formed through oxidative coupling and other secondary reactions. researchgate.net

Stilbenoids are not ubiquitously distributed throughout the plant kingdom but are found in a limited number of plant families. rsc.orgresearchgate.net Some of the most prominent families known to produce stilbenoids include:

Gnetaceae: This family, which includes the genus Gnetum, is a rich source of diverse stilbenoids, particularly oligostilbenes. rsc.orgresearchgate.netinnovareacademics.in Species such as Gnetum hainanense and Gnetum parvifolium are known to contain Gnetuhainin S. nih.gov

Vitaceae: This family, which includes grapevines (Vitis vinifera), is perhaps the most well-known source of stilbenoids, especially resveratrol. rsc.orgnih.gov

Leguminosae (Fabaceae): This large family also contains various stilbenoid-producing species. rsc.orgresearchgate.net

Dipterocarpaceae: This family of resinous trees is another significant source of stilbenoid compounds. rsc.orgresearchgate.net

Other families where stilbenoids have been identified include Cyperaceae, Moraceae, and Polygonaceae. innovareacademics.in

Gnetuhainin S: A Member of the Resveratrol Dimer Subgroup

Gnetuhainin S is a specific stilbenoid that has been isolated from plants of the Gnetum genus. Its chemical structure reveals its origin from the polymerization of resveratrol units.

Gnetuhainin S was first isolated from the lianas of Gnetum hainanense. researchgate.net Spectroscopic analysis established its structure as a resveratrol dimer, meaning it is formed from the joining of two resveratrol molecules. researchgate.netresearchgate.net This characterization places it in a significant subgroup of stilbenoids that exhibit greater structural complexity than their monomeric precursors.

Oligostilbenes are a class of natural polyphenols that are formed by the polymerization of two or more stilbene units. researchgate.net Gnetuhainin S, being a resveratrol dimer, falls into this category. researchgate.net The genus Gnetum is particularly known for producing a wide variety of oligostilbenes, including dimers, trimers, and tetramers. researchgate.netresearchgate.net These complex molecules are formed through oxidative coupling of stilbene monomers like resveratrol. researchgate.net The discovery of compounds like Gnetuhainin S highlights the chemical diversity within the oligostilbene group and the biosynthetic capabilities of the Gnetum species. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O7 B13064657 GnetuhaininS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H22O7

Molecular Weight

470.5 g/mol

IUPAC Name

(6R,6aS,11S,11aR)-11-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-6,6a,11,11a-tetrahydroindeno[1,2-c]chromene-3,8,10-triol

InChI

InChI=1S/C28H22O7/c29-15-3-1-13(2-4-15)28-27-21-10-19(33)11-22(34)25(21)24(14-7-17(31)9-18(32)8-14)26(27)20-6-5-16(30)12-23(20)35-28/h1-12,24,26-34H/t24-,26+,27+,28-/m0/s1

InChI Key

HHCRXJSIODUTQN-VWEWBFCZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H]3[C@@H]([C@H](C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O

Origin of Product

United States

Phytochemical Isolation and Characterization Methodologies

The journey to obtaining pure Gnetuhainin S begins with its natural source and an understanding of the chemical landscape in which it exists.

Source Material and Botanical Context: Isolation from Gnetum hainanense C. Y. Cheng Lianas

Gnetuhainin S is primarily isolated from the lianas of Gnetum hainanense, a species of gymnosperm belonging to the Gnetaceae family. researchgate.net This plant is native to the subtropical regions of Southern China, including Hainan. researchgate.netresearchgate.net The lianas, or woody vines, of this plant have been identified as a rich reservoir of various stilbenoid compounds, making them the principal raw material for the extraction of Gnetuhainin S and its chemical relatives.

Co-occurrence of Gnetuhainin S with Other Stilbenoids in Gnetum Species

The phytochemical profile of Gnetum hainanense is complex, with Gnetuhainin S existing alongside a plethora of other structurally related stilbenoids. The co-extraction of these compounds necessitates sophisticated separation techniques to isolate Gnetuhainin S in its pure form. Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 backbone. In Gnetum species, these compounds range from simple monomers to complex oligomers.

Some of the stilbenoids that have been identified in conjunction with Gnetuhainin S in Gnetum hainanense include other gnetuhainins (such as F-J, K, L, P, and Q), gnetulin, rhapontigenin, isorhapontigenin, and gnetol. nih.govresearchgate.net The presence of these and other stilbenoid derivatives underscores the rich and diverse chemical makeup of this plant genus.

Extraction and Fractionation Procedures

The initial step in isolating Gnetuhainin S from the plant material involves its extraction using suitable solvents, followed by a systematic fractionation process to separate it from the complex mixture of co-extractives.

Application of Solvent Extraction Techniques (e.g., Ethanol, Ethyl Acetate)

Solvent extraction is a fundamental technique used to draw out the desired phytochemicals from the dried and powdered lianas of Gnetum hainanense. Ethanol is a commonly employed solvent for the initial extraction due to its ability to dissolve a broad spectrum of polar and moderately nonpolar compounds, including stilbenoids. nih.gov

Following the initial crude extraction, liquid-liquid partitioning is often utilized to fractionate the extract based on polarity. Ethyl acetate (B1210297) is a solvent of intermediate polarity that is frequently used in this step. This process helps to separate the stilbenoid-rich fraction from more polar or nonpolar constituents present in the crude extract, thereby concentrating the target compounds for further purification.

Chromatographic Separation Protocols

Subsequent to solvent extraction and initial fractionation, a series of chromatographic techniques are employed to achieve the high level of purity required for structural elucidation and further research. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Commonly used chromatographic methods for the isolation of Gnetuhainin S and other stilbenoids include:

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the initial separation of compounds from the fractionated extract. A solvent gradient of increasing polarity is typically used to elute the compounds from the silica gel column.

RP-18 Resin Chromatography: Reversed-phase chromatography on RP-18 resin is another effective method for separating stilbenoids based on their hydrophobicity.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating oligomeric stilbenoids based on their molecular size.

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step, preparative HPLC is often employed. warwick.ac.uknih.gov This high-resolution technique allows for the isolation of highly pure Gnetuhainin S from any remaining closely related impurities.

Advanced Analytical Techniques for Compound Identification

Once a purified sample of Gnetuhainin S is obtained, a suite of advanced analytical techniques is utilized to unequivocally determine its chemical structure and stereochemistry.

Spectroscopic methods are paramount in this phase of the research. The structure of Gnetuhainin S and its relatives is typically established through a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework of the molecule, as well as the connectivity between different atoms. ieeesem.comrsc.orgresearchgate.net This provides detailed information about the structure and relative configuration of the compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of Gnetuhainin S. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule, which is characteristic of the stilbenoid structure. nih.govrockymountainlabs.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) groups, aromatic rings, and carbon-carbon double bonds. nih.govrockymountainlabs.com

X-ray Crystallography: In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure of the molecule. researchgate.net

The collective data from these analytical methods provide the comprehensive evidence required to confirm the identity and structure of Gnetuhainin S.

High-Resolution Mass Spectrometry (HR-MS, HREIMS, LC-MS/MS) for Molecular Formula Determination

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement. In the characterization of Gnetuhainin S, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to establish its molecular formula.

This technique ionizes the sample and measures the mass-to-charge ratio (m/z) of the resulting ions with exceptional precision. The high resolution allows for the differentiation between ions with very similar nominal masses, enabling the unambiguous assignment of a molecular formula. For Gnetuhainin S, a resveratrol (B1683913) dimer, the expected molecular formula is C₂₈H₂₂O₆. The HRESIMS analysis would confirm this by providing an experimental m/z value that closely matches the calculated theoretical mass for the protonated molecule [M+H]⁺ or other adducts. This precise mass measurement is critical for distinguishing Gnetuhainin S from other isomeric stilbenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D NMR, 2D NMR, including COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the complex framework of Gnetuhainin S.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Gnetuhainin S, this spectrum reveals signals corresponding to aromatic protons on the stilbene (B7821643) units, as well as aliphatic protons on the dihydrofuran ring formed during dimerization. The chemical shifts (δ), coupling constants (J), and integration of these signals are the first step in structural analysis.

The ¹³C NMR spectrum complements the ¹H data by showing the signals for all unique carbon atoms in the molecule. The chemical shifts of these signals indicate the type of carbon (aliphatic, olefinic, aromatic, or oxygenated), providing a carbon skeleton map of the molecule.

2D NMR: 2D NMR experiments are crucial for establishing the connectivity between atoms within Gnetuhainin S.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ieeesem.com For Gnetuhainin S, COSY spectra would show correlations between adjacent protons on the aromatic rings and within the aliphatic portions of the molecule, helping to define the spin systems of the individual resveratrol units.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ieeesem.com NOESY is critical for determining the relative stereochemistry of the molecule. For Gnetuhainin S, NOESY correlations between specific protons on the different resveratrol units and across the newly formed stereocenters would help to define their spatial arrangement.

The collective interpretation of these NMR data allows for the complete assignment of all proton and carbon signals and the establishment of the relative configuration of Gnetuhainin S. researchgate.net

Interactive Data Table: Representative NMR Data for Stilbenoid Dimers

NucleusChemical Shift (δ) Range (ppm)MultiplicityKey HMBC CorrelationsKey NOESY Correlations
Aromatic Protons6.0 - 7.5d, t, sCorrelations to other aromatic carbons and linkage carbonsCorrelations to adjacent aromatic protons and protons on the linking structure
Olefinic Protons6.5 - 7.0dCorrelations to aromatic carbonsCorrelations to aromatic protons
Methine Protons (Aliphatic)4.0 - 5.5d, mCorrelations to aromatic carbons and adjacent aliphatic carbonsCorrelations to protons on different monomer units, defining stereochemistry
Methylene Protons (Aliphatic)2.5 - 4.0m, ddCorrelations to methine carbons and aromatic carbonsCorrelations to nearby methine and aromatic protons
Aromatic Carbons100 - 160
Olefinic Carbons120 - 140
Methine Carbons (Aliphatic)40 - 95
Methylene Carbons (Aliphatic)30 - 60

Circular Dichroism for Absolute Stereochemical Assignment

While NMR, particularly NOESY, can establish the relative stereochemistry of a molecule, determining the absolute configuration of its stereocenters often requires chiroptical methods like Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a complex molecule like Gnetuhainin S, with multiple stereocenters, the experimental CD spectrum is compared with theoretical spectra calculated for the possible enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. This computational approach has become a powerful tool in the structural elucidation of complex natural products.

Comparative Analysis of Spectroscopic Data with Known Stilbenoids

The structural elucidation of a new natural product is often facilitated by comparing its spectroscopic data with those of known, structurally related compounds. Gnetuhainin S is a member of the large family of stilbenoids, which includes numerous resveratrol oligomers. researchgate.net

The ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns of Gnetuhainin S are carefully compared with those reported in the literature for other resveratrol dimers, such as Gnetin C or ε-viniferin. ieeesem.comresearchgate.net This comparative analysis helps to:

Confirm the basic stilbenoid skeleton.

Identify the type of linkage between the monomer units.

Provide initial hypotheses about the relative stereochemistry based on established trends for similar compounds.

Discrepancies or unique features in the spectra of Gnetuhainin S compared to known compounds highlight its novelty and guide further detailed structural analysis. For instance, the structure of Gnetuhainin S was identified through the revision of a previously misassigned structure, emphasizing the importance of careful spectroscopic comparison.

Structural Elucidation and Stereochemical Assignment

Detailed Spectroscopic Interpretation for Gnetuhainin S Structure Elucidation

The elucidation of Gnetuhainin S was heavily reliant on a suite of spectroscopic methods, including Mass Spectrometry (MS) alongside one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net These techniques provided the foundational data necessary to piece together its molecular structure.

Gnetuhainin S is classified as a dimeric stilbenoid, a group of natural phenols characterized by a C6-C2-C6 skeleton. researchgate.netrsc.org Stilbenoids from the Gnetum genus are typically monomers or dimers, formed through the oxidative coupling of stilbene (B7821643) units. researchgate.net The dimeric nature of Gnetuhainin S was established through extensive analysis of its mass spectrometry and NMR data, which indicated a molecular formula and structural complexity consistent with the coupling of two stilbene monomers. researchgate.netrsc.org The structural framework belongs to a novel type of oligostilbene. researchgate.net

The building blocks of many complex stilbenoids are simpler stilbene units. In the case of related compounds isolated from Gnetum hainanense, such as gnetuhainins A-E, the precursor units have been identified as resveratrol (B1683913) and oxyresveratrol (B150227). researchgate.net These monomers undergo oxidative coupling and subsequent reactions like cyclization and enolization to form the diverse array of dimeric structures. researchgate.net While direct biosynthetic studies on Gnetuhainin S are not detailed, the presence of these fundamental units in its structure is inferred from the analysis of its spectroscopic data, which reveals the characteristic phenolic substitution patterns of both resveratrol (3,5,4'-trihydroxystilbene) and oxyresveratrol (2,4,3',5'-tetrahydroxystilbene). mdpi.comnih.gov

The defining feature of a stilbene dimer is the specific manner in which the monomeric units are connected. The interunit linkages can include various carbon-carbon and carbon-oxygen bonds, leading to a high degree of structural diversity. researchgate.netnih.gov In Gnetuhainin S, the precise connectivity and any resulting cyclization were determined primarily through 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC). uchile.cl These experiments reveal long-range correlations between protons and carbons, allowing for the unambiguous assignment of the bonds linking the resveratrol and oxyresveratrol moieties. uchile.cl The structure of Gnetuhainin S was further confirmed through X-ray crystallographic analysis, providing definitive proof of its linkage and cyclization pattern. researchgate.netresearchgate.net

Relative and Absolute Configuration Determination

Establishing the three-dimensional arrangement of atoms, or stereochemistry, is a critical step in structure elucidation. For Gnetuhainin S, this was achieved through sophisticated NMR techniques. nih.govnih.gov

The relative configuration of stereocenters in Gnetuhainin S was determined using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). scribd.comnih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents on the stereogenic centers. scribd.com By analyzing the pattern of NOE cross-peaks, the spatial relationships between different parts of the molecule were established, leading to the assignment of the relative stereochemistry of Gnetuhainin S. researchgate.netresearchgate.net The HMBC experiment is also a cornerstone technique for assigning structural fragments and confirming connectivity in complex molecules. uchile.cl

Table 1: Representative Spectroscopic Data for Gnetuhainin S Note: The following table is a generalized representation based on typical values for stilbenoid structures and may not reflect the exact experimental values for Gnetuhainin S. Specific data should be consulted from primary literature.

Atom Position¹H NMR (δ, ppm, mult., J in Hz)¹³C NMR (δ, ppm)Key HMBC CorrelationsKey NOESY Correlations
74.5 - 5.0 (d)85.0 - 90.0H-7 / C-8, C-2, C-6H-7 / H-8, H-2', H-6'
83.5 - 4.0 (d)55.0 - 60.0H-8 / C-7, C-1', C-2', C-6'H-8 / H-7, H-aromatic
2'6.5 - 7.0 (d)125.0 - 130.0H-2' / C-4', C-6', C-8H-2' / H-7, H-3'
6'6.5 - 7.0 (d)125.0 - 130.0H-6' / C-2', C-4', C-8H-6' / H-7, H-5'

A notable method employed in the stereochemical analysis of stilbene dimers is the comparison of ¹H NMR chemical shifts between epimers. rsc.org It has been observed that the chemical shift difference (Δδ) of protons at or near stereogenic centers, such as C-7, can be a reliable diagnostic tool for determining the relative configuration. rsc.org For instance, the analysis of ¹H chemical shift differences between epimers at C-7 in various dimeric stilbenes has been summarized and can be used to predict the relative configuration. rsc.org This approach was instrumental in the structural revision of Gnetuhainin D to Gnetuhainin S, highlighting the subtle yet significant impact of stereochemistry on NMR spectra. rsc.orgresearchgate.net

Establishing Absolute Stereochemistry through Advanced Spectroscopic Methods

The initial determination of the relative configuration of Gnetuhainin S was achieved through comprehensive analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopic data. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in piecing together the connectivity of the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial information about the spatial proximity of protons, allowing for the assignment of the relative stereochemistry of the chiral centers.

However, to ascertain the absolute configuration—the definitive right- or left-handedness of the chiral centers—researchers often turn to chiroptical spectroscopic methods. Electronic Circular Dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

In the case of Gnetuhainin S and related stilbenoids, the absolute configurations have been successfully established by comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations. researchgate.net This computational approach involves generating theoretical ECD spectra for all possible stereoisomers of the molecule. By matching the experimental spectrum to one of the calculated spectra, the absolute configuration can be confidently assigned.

The following table summarizes the key spectroscopic methods and their roles in the stereochemical elucidation of Gnetuhainin S:

Spectroscopic MethodInformation ProvidedApplication to Gnetuhainin S
2D NMR (COSY, HSQC, HMBC) Connectivity of atomsElucidation of the planar structure and relative stereochemistry. nih.gov
NOESY/ROESY Through-space correlations between protonsDetermination of the relative orientation of substituents at chiral centers.
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized lightDetermination of the absolute configuration by comparison with theoretical calculations. researchgate.net

Revisiting and Confirming Previously Reported Structures

The process of structural elucidation is not always linear. Initial structural assignments, though based on the best available data at the time, may be subject to revision as more powerful analytical techniques become available or as synthetic routes provide definitive confirmation. While there is no specific information in the reviewed literature to suggest a revision of the structure of Gnetuhainin S, the general practice in natural product chemistry involves a continuous process of verification.

Confirmation of a proposed structure can be achieved through several avenues:

Total Synthesis: The unambiguous synthesis of a molecule with a specific, known stereochemistry provides the ultimate confirmation of its structure. If the spectroscopic data of the synthetic compound matches that of the natural product, the initial assignment is validated.

X-ray Crystallography: When a suitable single crystal of the natural product can be obtained, X-ray crystallography provides a detailed three-dimensional map of the molecule, definitively establishing both its connectivity and absolute stereochemistry.

Re-isolation and Re-characterization: The independent isolation and spectroscopic analysis of a compound by different research groups can serve to confirm its structure.

In the context of stilbenoids from Gnetum species, the consistent isolation and characterization of various compounds, including Gnetuhainin S, by multiple research groups using a combination of spectroscopic techniques, lends confidence to the reported structures. nih.govnih.govresearchgate.netresearchgate.net

Biosynthesis and Chemical Synthesis of Gnetuhainins and Oligostilbene Analogues

Enzymatic and Chemical Mechanisms in Oligostilbene Biogenesis

The biosynthesis of oligostilbenes, such as Gnetuhainin S, is a complex process derived from the oligomerization of stilbene (B7821643) monomers like resveratrol (B1683913). nih.gov This natural synthesis involves a series of sophisticated chemical transformations, primarily initiated by oxidative coupling, which is then followed by secondary reactions including cyclization and enolization. nih.gov These processes are catalyzed by plant enzymes and can be mimicked in laboratory settings using various chemical reagents.

Oxidative Coupling Reactions (e.g., Enzyme-catalyzed, Metallic Oxidants)

Oxidative coupling is the foundational step in the biogenesis of resveratrol dimers and other oligostilbenes. nih.gov This reaction involves the joining of two molecular entities through an oxidative process, which can be facilitated by both biological catalysts (enzymes) and chemical oxidants. rsc.org

Enzyme-Catalyzed Oxidative Coupling: In nature, the oxidative dimerization of resveratrol is catalyzed by enzymes such as peroxidases and laccases. frontiersin.org These enzymes generate phenoxyl radicals from the stilbene monomers, which then couple to form dimers. frontiersin.org For instance, horseradish peroxidase (HRP) is often used in laboratory studies to mimic this natural process, promoting the oxidative coupling of stilbene monomers. umich.edu This enzymatic approach is a cornerstone of biomimetic synthesis, aiming to replicate the plant's natural strategies for creating complex oligomers. thieme-connect.com

Metallic Oxidants in Coupling Reactions: A wide range of metallic oxidants have been employed to achieve the oxidative coupling of resveratrol and its analogues, demonstrating the versatility of this chemical transformation. thieme-connect.com These reactions often involve single-electron transfer processes. organic-chemistry.org The choice of oxidant and solvent system can significantly influence the regioselectivity of the coupling, leading to a variety of dimeric structures. thieme-connect.comnih.gov For example, the use of different metal oxidants can yield stilbenoid oligomers with entirely different carbon skeletons. nih.gov

Table 1: Metallic Oxidants Used in the Synthesis of Oligostilbene Analogues

Metallic Oxidant Reference
Silver(I) oxide (Ag₂O) thieme-connect.com
Silver(I) carbonate (Ag₂CO₃) thieme-connect.com
Silver(I) acetate (B1210297) (AgOAc) nih.govrsc.org
Copper(II) bromide (CuBr₂) nih.gov
Iron(III) chloride (FeCl₃) thieme-connect.comnih.gov
Lead(IV) oxide (PbO₂) nih.gov
Vanadium(V) oxytrifluoride (VOF₃) nih.gov
Manganese dioxide (MnO₂) thieme-connect.com

Intramolecular Cyclization and Enolization Processes in Stilbenoid Assembly

Following the initial oxidative coupling of stilbene monomers, the resulting dimer can undergo further structural refinement through intramolecular reactions. These secondary processes, including cyclization and enolization, are crucial for forming the diverse and complex architectures observed in natural oligostilbenes. nih.gov

Intramolecular cyclization involves the formation of new rings within the molecule. For example, stilbenes can undergo intramolecular cyclization under UV irradiation to form phenanthrene (B1679779) structures, which involves the formation of a new carbon-carbon bond. frontiersin.org In the biosynthesis of specific oligostilbenes, once the initial dimeric linkage is formed, subsequent intramolecular coupling can lead to complex ring systems, such as the dibenzocycloheptane radical species proposed in the biosynthesis of hopeaphenol.

Enolization, the process of converting a keto form to an enol form, is another key secondary reaction that can occur during the assembly of these complex molecules. nih.gov These cyclization and enolization steps contribute to the structural diversity and stability of the final oligostilbene product.

Isomerization Phenomena During Biosynthetic Pathways

Isomerization plays a significant role in the chemistry of stilbenoids. Stilbenes can exist as cis (Z) or trans (E) isomers, with the trans isomer being the more thermodynamically stable and common form found in nature. frontiersin.orgnih.gov However, the conversion between these isomers can occur under certain conditions.

A primary driver of isomerization in stilbenoids is light. Exposure to both ultraviolet and visible light can induce the isomerization of the more stable trans-resveratrol to its cis form. frontiersin.orgnih.gov This photochemical isomerization is a key step in certain synthetic pathways, as only the cis-isomer is typically capable of undergoing subsequent photochemical cyclization reactions. youtube.com While this phenomenon is well-documented in photochemical synthesis, it also highlights a potential pathway for structural modification within the plant's biosynthetic machinery, where light exposure is a natural environmental factor. thieme-connect.comnih.gov

Synthetic Strategies for Gnetuhainin S and Related Oligostilbenes

The limited availability of Gnetuhainin S and other oligostilbenes from natural sources has driven the development of synthetic strategies to produce these complex molecules in the laboratory. youtube.com These approaches range from mimicking natural processes to building the molecules from the ground up through total synthesis.

Biomimetic Synthesis Approaches for Oligostilbenes

Biomimetic synthesis is an area of chemical synthesis inspired by biological processes. nih.gov This approach aims to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. nih.gov For oligostilbenes, this primarily involves mimicking the oxidative coupling reactions that occur in plants. umich.eduthieme-connect.com

These strategies often employ either enzymes (like horseradish peroxidase) or metallic oxidants (such as FeCl₃ or AgOAc) to catalyze the dimerization of stilbene precursors, such as resveratrol. thieme-connect.comrsc.org The goal is to achieve regio- and stereoselective synthesis of the desired oligomers. nih.gov By varying the reaction conditions, such as the choice of oxidant and solvent, chemists can influence the formation of different dimeric skeletons. nih.gov This approach is not only a powerful tool for producing these compounds but also serves to test and validate hypotheses about how they are formed in nature. nih.gov

Table 2: Summary of Biomimetic Synthesis Strategies for Oligostilbenes

Strategy Catalyst/Reagent Type Key Transformation Reference
Enzymatic Oxidative Coupling Enzymes (e.g., Peroxidases, Laccases) Dimerization of stilbene monomers thieme-connect.com
Chemical Oxidative Coupling Metallic Oxidants (e.g., FeCl₃, AgOAc) Dimerization of stilbene monomers thieme-connect.comnih.gov
Acid-Induced Cyclization Strong Acids Intramolecular cyclization of stilbenes thieme-connect.com
Photochemical Isomerization UV Irradiation trans to cis isomerization thieme-connect.com

Total Synthesis Methodologies of Related Dimeric Stilbenes (e.g., Gnetuhainin F)

While biomimetic synthesis starts with precursors that are already stilbenes, total synthesis involves building the complex molecular architecture of dimeric stilbenes from simpler, more readily available starting materials. The total synthesis of resveratrol dimers is considered a significant challenge due to their complex structures. thieme-connect.com However, several successful total syntheses of related oligostilbenes have been reported, providing a roadmap for accessing these compounds and their analogues.

Semi-synthesis of Specific Gnetuhainin Analogues and Metabolites (e.g., Gnetuhainin I, Glucuronides)

While the total synthesis of complex oligostilbenes presents considerable challenges, semi-synthesis, starting from more readily available precursors, offers a more practical approach. Gnetuhainin I, a stilbenoid isolated from Gnetum montanum, represents a key target for such strategies. researchgate.net Biomimetic approaches, which mimic the natural biosynthetic pathways, are particularly promising. nih.govresearchgate.netnih.govresearchgate.net These methods often employ oxidative coupling reactions of resveratrol or its derivatives, catalyzed by enzymes or chemical oxidants, to construct the complex oligomeric framework. nih.govresearchgate.net

The synthesis of metabolites, such as glucuronides, is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds. While the direct synthesis of Gnetuhainin S glucuronides has not been extensively reported, established methods for the glucuronidation of resveratrol serve as a valuable blueprint. Practical, large-scale synthesis of resveratrol 3-O-β-D-glucuronide has been achieved through selective deacetylation of resveratrol triacetate followed by glycosylation. nih.govresearchgate.net Similar strategies, potentially employing selective protection and deprotection steps, could be adapted for the synthesis of Gnetuhainin S glucuronides. The use of trichloroacetimidate (B1259523) donors in the glycosylation step has proven effective for resveratrol and could likely be applied to more complex oligostilbenes. mdpi.comrsc.org

The following table outlines a plausible semi-synthetic approach to Gnetuhainin analogues and their glucuronides based on existing methodologies for simpler stilbenes.

Target Compound Precursor Key Reaction Steps Relevant Findings
Gnetuhainin IResveratrol / GnetolBiomimetic Oxidative CouplingEnzymatic (e.g., Horseradish Peroxidase) or chemical (e.g., FeCl3) oxidation can induce dimerization and further oligomerization. nih.govresearchgate.net
Gnetuhainin S GlucuronideGnetuhainin SSelective Protection, Glycosylation, DeprotectionMethods developed for resveratrol glucuronidation, such as the use of trichloroacetimidate donors, are applicable. mdpi.comrsc.org

Regioselective Control in Oxidative Coupling Reactions

A significant hurdle in the synthesis of oligostilbenes is controlling the regioselectivity of the oxidative coupling reactions. The multiple reactive sites on the stilbene monomers can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. nih.govthieme-connect.de

Researchers have explored various strategies to achieve regioselective control. One approach involves the use of directing groups or protecting groups to block certain reactive positions, thereby favoring coupling at specific sites. nih.gov Furthermore, the choice of oxidant and reaction conditions can significantly influence the regiochemical outcome of the coupling reaction. For instance, weak coordination-promoted dehydrogenative cross-coupling reactions catalyzed by palladium have shown promise in achieving high regioselectivity in the synthesis of biaryls. nih.gov While not yet specifically applied to Gnetuhainin S, these advanced catalytic systems offer a potential avenue for controlling the formation of specific linkages in oligostilbene synthesis. rsc.orgresearchgate.net

Recent advancements have highlighted the potential of enzymatic catalysis to achieve high regioselectivity, mimicking the precision of biosynthetic pathways. researchgate.net The inherent specificity of enzymes can guide the coupling reaction to produce a single desired isomer.

Synthetic Challenges and Future Perspectives in Oligostilbene Production

Addressing Scarce Availability from Natural Sources

A primary driver for the development of synthetic routes to Gnetuhainin S and other oligostilbenes is their limited availability from natural sources. nih.gov The isolation of these compounds from plants of the Gnetum genus is often a low-yielding process, making it difficult to obtain sufficient quantities for extensive biological evaluation and potential therapeutic development. researchgate.netresearchgate.netnih.govnih.gov The Gnetaceae family is a rich source of novel stilbenes, but the concentration of any single compound is typically low. nih.gov This scarcity underscores the critical need for efficient and scalable synthetic methods.

Development of Efficient and Convenient Synthetic Routes

The future of oligostilbene research and application hinges on the development of efficient and convenient synthetic routes. Current efforts are focused on several key areas:

Improving Regioselectivity: Continued exploration of advanced catalytic systems and enzymatic methods is crucial for overcoming the challenge of regioselectivity in oxidative coupling reactions. acs.orgacs.org

Scalability: Developing synthetic protocols that can be readily scaled up to produce gram quantities of the target compounds is essential for preclinical and clinical studies. nih.gov

Biomimetic Innovations: Further investigation into the biosynthetic pathways of oligostilbenes will likely inspire new and more efficient biomimetic synthetic strategies. nih.govresearchgate.netnih.govresearchgate.net

The journey from the discovery of Gnetuhainin S in its natural source to its potential application as a therapeutic agent is paved with synthetic challenges. However, the ongoing advancements in semi-synthesis, regioselective catalysis, and biomimetic approaches offer a promising path forward to unlock the full potential of this intriguing class of natural products.

Emerging Research Directions and Advanced Methodologies in Gnetuhainins Research

Strategies for Overcoming Bioavailability and Isomerization Limitations in Stilbenoid Development

The therapeutic application of stilbenoids, including Gnetuhainin S, is often hindered by their poor bioavailability and susceptibility to isomerization. researchgate.net Stilbenoids generally exhibit low aqueous solubility, which in turn leads to poor absorption and reduced systemic concentration when administered orally. ntu.edu.tw Furthermore, the trans-isomer of stilbenoids is typically the more biologically active and stable form, but it can be converted to the less active cis-isomer upon exposure to UV light or high pH conditions. nih.govmdpi.com

To address these limitations, several strategies are being investigated for stilbenoid development, which can be extrapolated to Gnetuhainin S:

Novel Drug Delivery Systems: Encapsulating stilbenoids in various delivery systems can enhance their stability and improve their absorption. nih.gov Polymeric and lipid nanoparticles have been shown to increase the oral bioavailability of resveratrol (B1683913) by protecting it from degradation and facilitating its transport across the gastrointestinal tract. mdpi.com Other promising delivery systems include liposomes, microemulsions, and cyclodextrins. mdpi.com

Use of Bioenhancers: Co-administration with bioenhancers, which can inhibit drug metabolism and increase gastrointestinal absorption, is another approach to improve stilbenoid bioavailability. nih.gov Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of resveratrol. nih.govsciopen.com

Chemical Modification: The synthesis of stilbenoid derivatives or prodrugs can improve their physicochemical properties. mdpi.com For instance, creating glycosylated derivatives of resveratrol has been explored to enhance its stability and solubility. mdpi.com

Controlling Isomerization: To maintain the more active trans-configuration, methods to promote the E-selective isomerization of stilbenes are being developed. One such method involves a one-pot reaction using reversible hydroboration, which can convert a mixture of E and Z isomers to the E isomer with high stereoselectivity. fao.org Another approach for the synthesis of trans-polyhydroxylated stilbenes involves a simultaneous demethylation and isomerization process. livescience.io

Table 1: Strategies to Enhance Stilbenoid Bioavailability

StrategyMechanism of ActionExamples
Novel Drug Delivery Systems Protects from degradation, enhances solubility and absorption. mdpi.comLiposomes, Polymeric Nanoparticles, Lipid Nanoparticles, Microemulsions. mdpi.com
Bioenhancers Inhibits metabolic enzymes, increases gastrointestinal absorption. nih.govPiperine. nih.gov
Chemical Modification Improves physicochemical properties like solubility and stability. mdpi.comGlucoside derivatives, PEG conjugation. mdpi.com

Application of Advanced Chemical Biology Approaches for Mechanistic Insights

Understanding the precise molecular mechanisms by which Gnetuhainin S exerts its biological effects is crucial for its development as a therapeutic agent. Advanced chemical biology approaches offer powerful tools to dissect these mechanisms. wiley.com These methods allow for the study of natural products in complex biological systems, providing insights into their direct molecular targets and downstream cellular effects. yale.edu

Key chemical biology strategies applicable to Gnetuhainin S research include:

Chemical Genetics: This approach utilizes small molecules, such as Gnetuhainin S, as probes to perturb and study biological pathways. yale.edu By observing the phenotypic changes induced by Gnetuhainin S in cellular or animal models, researchers can infer its mechanism of action.

Activity-Based Protein Profiling (ABPP): ABPP can be used to identify the direct protein targets of Gnetuhainin S in a complex proteome. This technique employs chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their identification and characterization.

Quantitative Chemical Proteomics: This method can be used to identify proteins that are actively engaged by Gnetuhainin S in complex biological samples, such as in infection models, to understand how the compound alters protein activity. yale.edu

Synthesis of Molecular Probes: The development of synthetic molecules that resemble Gnetuhainin S but with modifications for visualization (e.g., fluorescent tags) or target identification (e.g., photo-affinity labels) can help in tracking the compound within cells and identifying its binding partners. yale.edu

Prospective Development of Lead Compounds from Gnetuhainin S and its Analogues

Natural products have historically been a rich source of lead compounds for drug discovery. up.ac.zanih.gov Gnetuhainin S, with its unique oligostilbene structure, represents a promising scaffold for the development of new therapeutic agents. magtech.com.cn The process of developing a lead compound involves identifying a bioactive molecule and then modifying its structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. mdpi.comnih.gov

The development of lead compounds from Gnetuhainin S could proceed through several avenues:

Analog Synthesis: The synthesis of a series of Gnetuhainin S analogues with systematic modifications to its chemical structure can help establish structure-activity relationships (SAR). nih.gov This involves altering functional groups, changing stereochemistry, or modifying the core scaffold to understand which parts of the molecule are essential for its biological activity.

Semi-synthesis: This approach involves isolating the natural product and then performing chemical modifications to create derivatives. routledge.com This can be a more efficient way to generate a diverse range of analogues for screening.

Fragment-Based Drug Discovery: Gnetuhainin S can be deconstructed into its constituent fragments, which can then be screened for binding to a specific biological target. Hits from this screen can then be elaborated or combined to generate more potent and selective lead compounds.

Table 2: Approaches for Lead Compound Development from Natural Products

ApproachDescriptionApplication to Gnetuhainin S
Analog Synthesis Creation of structurally related molecules to establish structure-activity relationships. nih.govSynthesizing derivatives with modified hydroxyl groups or changes to the dimeric linkage.
Semi-synthesis Chemical modification of the isolated natural product. routledge.comAdding or removing functional groups to improve solubility or target binding.
Fragment-Based Drug Discovery Screening of molecular fragments for binding to a biological target.Identifying key binding fragments of Gnetuhainin S to guide the design of new inhibitors.

Integration of Metabolomics Data and Knowledge Graphs for Compound Prioritization and Discovery

The vast chemical diversity of natural products presents a significant challenge for identifying the most promising compounds for further investigation. Integrating metabolomics data with knowledge graphs offers a powerful computational approach to address this challenge. nih.gov

Metabolomics: This large-scale study of small molecules within cells, biofluids, tissues, or organisms can provide a comprehensive profile of the metabolic changes induced by a compound like Gnetuhainin S. This can help to elucidate its mechanism of action and identify potential biomarkers of its activity.

Knowledge Graphs: These are networks that represent relationships between different entities, such as compounds, genes, diseases, and biological pathways. qiagen.com By integrating data from various sources, including biomedical literature, databases, and experimental results, knowledge graphs can be used to predict new connections, such as potential drug-target interactions or compound-disease associations. qiagen.comtandfonline.com

The integration of these two approaches can create a powerful platform for Gnetuhainin S research. Metabolomics data can provide insights into the biological effects of Gnetuhainin S, which can then be used to enrich a knowledge graph. Machine learning algorithms can then be applied to the knowledge graph to predict new targets for Gnetuhainin S, prioritize it for specific disease applications, and identify other natural products with similar mechanisms of action. nih.govqiagen.com

Exploration of Biomimetic Synthesis for Novel Oligostilbene Architectures

The natural scarcity of many oligostilbenes, including potentially Gnetuhainin S, can limit the supply available for research and development. magtech.com.cn Biomimetic synthesis, which mimics the natural biosynthetic pathways of these compounds, offers a promising solution. magtech.com.cnengineering.org.cn This approach not only provides a sustainable source of the natural product but also allows for the creation of novel oligostilbene architectures that may not be found in nature. routledge.comacs.org

Biomimetic synthesis of oligostilbenes often involves oxidative coupling reactions of stilbene (B7821643) precursors, catalyzed by enzymes or metallic oxidants. magtech.com.cn These reactions can lead to a diverse array of complex molecular structures. magtech.com.cn For example, the biomimetic synthesis of stilbenolignans has been achieved based on their proposed biogenetic pathways. nih.govresearchgate.net

By exploring different precursors and reaction conditions, chemists can generate libraries of novel oligostilbenes based on the Gnetuhainin S scaffold. These new compounds can then be screened for enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action, further expanding the therapeutic potential of this class of natural products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.